molecular formula C23H34N2O11 B13819341 Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-

Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-

Cat. No.: B13819341
M. Wt: 514.5 g/mol
InChI Key: DXFWJDOYVVUWCQ-LQNYZTQFSA-N
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Description

Benzyl 2-Acetamido-6-O-(2-Acetamido-2-Deoxy-β-D-Glucopyranoside) (CAS: 33401-02-4) is a glycoside derivative featuring a β-D-glucopyranose core modified with acetamido and benzyl ether groups. The compound’s structure includes:

  • A 2-acetamido-2-deoxy-β-D-glucopyranoside backbone, indicating substitution of the hydroxyl group at C2 with an acetamido moiety and deoxygenation at the same position.
  • A 6-O-benzyl ether group, providing steric protection and influencing solubility and reactivity .

This compound is pivotal in carbohydrate chemistry for studying glycosylation mechanisms and synthesizing glycoconjugates. Its structural complexity and protective groups make it valuable for biomedical and synthetic applications, such as glycan assembly and enzyme substrate studies .

Properties

Molecular Formula

C23H34N2O11

Molecular Weight

514.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C23H34N2O11/c1-11(27)24-16-20(31)18(29)14(8-26)35-23(16)34-10-15-19(30)21(32)17(25-12(2)28)22(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,26,29-32H,8-10H2,1-2H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1

InChI Key

DXFWJDOYVVUWCQ-LQNYZTQFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of Benzyl 2-Acetamido-6-O-(2-Acetamido-2-Deoxy-β-D-Glucopyranoside) typically involves the following sequential stages:

  • Starting Material : The synthesis often begins with 2-acetamido-2-deoxy-D-glucose or its derivatives, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose, which provides the glucopyranoside core with an acetamido substitution at C2.

  • Protection of Hydroxyl Groups : Selective protection of hydroxyl groups is achieved by benzylation, commonly using benzyl bromide in the presence of a base like sodium hydride (NaH) in solvents such as dimethylformamide (DMF). This step installs the benzyl ether at the 6-O position, providing steric protection and modulating solubility and reactivity.

  • Glycosylation : Formation of the glycosidic bond is typically accomplished via condensation methods such as the mixed anhydride technique, using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or direct DCC coupling. These methods facilitate the attachment of sugar moieties with high stereoselectivity.

  • Deprotection and Functional Group Manipulation : Subsequent deprotection steps, such as catalytic hydrogenolysis under mild conditions, remove temporary protecting groups without disturbing the benzyl ether. Acetylation of amino groups using acetic anhydride in pyridine or methanol ensures selective modification of amino functionalities.

  • Purification and Characterization : The final compound is purified by chromatographic methods and characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm stereochemistry and purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Yield Range (%)
Benzylation Benzyl bromide, NaH, DMF Protection of hydroxyl groups (6-O) 70–90
Glycosylation DCC, N-hydroxysuccinimide (NHS), dichloromethane Formation of glycosidic bond 60–85
Acetylation Acetic anhydride, pyridine or methanol Selective acetylation of amino groups 80–95
Catalytic hydrogenolysis Pd/C catalyst, H2 gas, mild conditions Removal of benzyl protecting groups 75–90

Industrial Scale Considerations

While detailed industrial protocols are scarce, scale-up likely involves:

  • Use of automated reactors and continuous flow systems to optimize reaction times and yields.

  • Enhanced control of moisture and oxygen-sensitive steps via inert atmosphere techniques (nitrogen or argon).

  • Implementation of robust purification strategies such as preparative HPLC to maintain product integrity.

Comparative Synthetic Strategies

Alternative Protection Groups and Their Impact

Compound Variant Protective Groups Synthetic Flexibility Application Focus
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-Deoxy-β-D-Glucopyranoside) 6-O-benzyl ether Stable under acidic conditions Glycan assembly, enzyme substrates
Benzyl 2-Acetamido-3,6-Di-O-Benzyl-2-Deoxy-α/β-D-Glucopyranoside Benzyl ethers at C3 and C6 Increased steric hindrance, altered solubility Glycosylation studies
Benzyl 2-Acetamido-3-O-Allyl-6-O-Benzyl-2-Deoxy-α-D-Glucopyranoside Allyl ether at C3, benzyl at C6 Orthogonal protection, removable by Pd catalysis Sequential deprotection strategies

The choice of protective groups influences the synthetic route complexity, stability under reaction conditions, and the ability to perform selective deprotection, which is crucial for multi-step glycan synthesis.

Structural Confirmation Techniques

  • NMR Spectroscopy : Both ^1H and ^13C NMR are essential to confirm glycosidic linkages, anomeric configurations, and substitution patterns. Anomeric proton signals typically appear between δ 4.5–5.5 ppm, distinguishing α and β anomers.

  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weights and the presence of expected adducts (e.g., [M+Na]^+).

  • X-ray Crystallography : Used for absolute stereochemical assignment, particularly for complex derivatives with multiple protective groups.

Summary Table of Preparation Methods

Preparation Aspect Description Reference Examples
Starting Material 2-Acetamido-2-deoxy-D-glucose derivatives
Protection Strategy Benzylation of hydroxyl groups, acetylation of amino groups
Glycosylation Method Mixed anhydride technique (DCC/NHS), DCC coupling
Deprotection Techniques Catalytic hydrogenolysis (Pd/C), reductive opening of benzylidene acetals
Reaction Conditions Anhydrous solvents, inert atmosphere (N2 or Ar), temperature control (0 °C to room temperature)
Purification Chromatography (TLC, preparative HPLC), recrystallization
Characterization NMR, MS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified glycosides, while substitution reactions can produce derivatives with enhanced biological activity .

Comparison with Similar Compounds

Benzyl 2-Acetamido-3,6-Di-O-Benzyl-2-Deoxy-α/β-D-Glucopyranoside

Key Differences :

  • Substitution Pattern : The analog features benzyl ethers at C3 and C6 , compared to the target compound’s single 6-O-benzyl group.
  • Stereochemistry: The α-anomer (CAS: 55287-49-5) and β-anomer (CAS: N/A) exhibit distinct spatial configurations, affecting interactions with enzymes and solubility .
Property Target Compound (33401-02-4) 3,6-Di-O-Benzyl-α-D-Glucopyranoside (55287-49-5)
Molecular Formula Not explicitly reported C₂₉H₃₃NO₆
Molecular Weight Not explicitly reported 491.58 g/mol
Melting Point Not reported 140–141°C
Applications Glycan synthesis Glycosylation studies, enzyme substrates

Benzyl 2-Acetamido-3-O-Allyl-6-O-Benzyl-2-Deoxy-α-D-Glucopyranoside

Key Differences :

  • C3 Substitution : An allyl ether at C3 replaces the hydroxyl group, offering orthogonal protection for selective deblocking during synthesis .
Property Target Compound (33401-02-4) 3-O-Allyl Analog (Synonyms in )
Reactivity Stable under acidic conditions Allyl group removable via Pd catalysis
Applications General glycan synthesis Sequential deprotection strategies

Functional Impact :

  • The allyl group enhances synthetic flexibility, enabling stepwise modifications in multi-step glycan assembly .

Dibenzyl Amino-Protected Heptanedioate Derivatives

Key Differences :

  • Core Structure: Compounds like (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (9) lack the glucopyranoside backbone but share benzyl/acetamido protective strategies .
Property Target Compound (33401-02-4) Heptanedioate Derivative (9)
Molecular Class Glycoside Amino-protected dicarboxylate
Protective Groups 6-O-benzyl, 2-acetamido Benzyloxycarbonyl, tert-butoxycarbonyl
Applications Glycobiology Peptide mimetics, drug delivery

Biological Activity

Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-galactopyranoside) is a compound with notable biological activities, particularly in the context of cancer research and glycosylation inhibition. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H33N O11
  • Molecular Weight : 487.498 g/mol
  • CAS Number : 81243-70-1

The compound is characterized by its ability to inhibit specific glycosylation processes, which are critical in various biological functions and disease states.

Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-) functions primarily as an O-glycosylation inhibitor . It has been shown to inhibit the incorporation of glucosamine into O-glycans, which are essential for mucin biosynthesis. This inhibition can lead to decreased expression of mucins such as MUC1 in cancer cells, particularly breast cancer cell lines like MDF-7 .

Key Biochemical Actions:

  • Inhibition of Glycosyltransferases : The compound inhibits the glycosyltransferase activity that incorporates glucosamine into O-glycans, leading to reduced mucin production .
  • Impact on Cancer Cell Lines : In vitro studies have demonstrated that the compound significantly suppresses MUC1 expression, which is often overexpressed in breast cancer cells .

Study 1: Inhibition of Mucin Biosynthesis

A study published in The Journal of Biological Chemistry demonstrated that benzyl-N-acetyl-alpha-galactosaminide, a related compound, inhibits mucin glycosylation in colon cancer cell lines (LS174T). This inhibition leads to the accumulation of apical glycoproteins within cytoplasmic vesicles, suggesting a disruption in normal cellular processing pathways .

Study 2: Anticancer Activity

Another investigation focused on the effects of benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-) on breast cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and proliferation rates. The study highlighted its potential as a therapeutic agent for targeting mucin-expressing tumors .

Comparative Data Table

Compound Biological Activity Target Cell Line Effect Observed
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-Deoxy-B-D-)O-glycosylation inhibitionMDF-7 (Breast Cancer)Suppression of MUC1 expression
Benzyl-N-acetyl-alpha-galactosaminideInhibition of glycan chain elongationLS174T (Colon Cancer)Accumulation of glycoproteins in vesicles
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranosideCytotoxic effects on various cancer linesSH-SY5Y (Neuroblastoma)Reduced cell viability

Q & A

Q. What are the foundational synthetic strategies for benzyl 2-acetamido derivatives in carbohydrate chemistry?

Methodological Answer: The synthesis typically involves sequential protection/deprotection steps and glycosylation reactions. For example:

  • Protection: Benzyl groups are introduced via benzylation (e.g., using benzyl bromide in DMF with NaH) to protect hydroxyl groups .
  • Glycosylation: Condensation methods like the mixed anhydride technique (using DCC/N-hydroxysuccinimide) or DCC coupling are employed to form glycosidic bonds .
  • Acetylation: Acetic anhydride (Ac₂O) in pyridine or methanol is used for selective acetylation of amino groups . Key solvents include DMSO, methanol, or dichloromethane, with yields ranging from 60% to 90% depending on steric hindrance .

Q. How is structural confirmation achieved for these compounds?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming glycosidic linkages and stereochemistry. For example, anomeric proton signals (δ 4.5–5.5 ppm) distinguish α/β configurations .
  • X-ray Crystallography: Used to resolve absolute configurations, as demonstrated for derivatives like benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, e.g., [M+Na]⁺ peaks matching calculated masses .

Q. What are the standard protocols for handling air- or moisture-sensitive intermediates?

Methodological Answer:

  • Use anhydrous solvents (e.g., distilled DMF, THF) and inert atmospheres (N₂/Ar) during reactions.
  • Employ Schlenk lines or gloveboxes for sensitive steps like glycosyl donor activation .
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) with UV or charring visualization .

Advanced Research Questions

Q. How can stereochemical challenges in glycosylation be systematically addressed?

Methodological Answer:

  • Catalytic Control: Use chiral auxiliaries (e.g., 2,2-dimethyloxazolidinones) or Lewis acids (e.g., BF₃·Et₂O) to direct β-mannosylation .
  • Protecting Group Strategy: Temporary groups like benzylidene (for 4,6-OH protection) reduce steric hindrance, improving regioselectivity .
  • Kinetic vs. Thermodynamic Control: Vary reaction temperature and solvent polarity (e.g., CH₃CN for kinetic α-selectivity vs. DCM for β) .

Q. How do researchers reconcile contradictory data in glycosidic linkage formation?

Methodological Answer: Contradictions often arise from competing reaction pathways. For example:

  • Mixed Anhydride vs. DCC Coupling: The former favors higher yields (75–85%) but may introduce side products, while DCC offers cleaner reactions but lower efficiency (60–70%) .
  • Solution: Compare reaction outcomes using in situ IR spectroscopy to track intermediate formation or employ orthogonal protecting groups to isolate desired pathways .

Q. What advanced techniques optimize the synthesis of mucin-like oligosaccharides?

Methodological Answer:

  • Modular Synthesis: Build fragments like benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside using iterative glycosylation and selective deprotection .
  • Enzymatic Methods: Glycosyltransferases (e.g., β-1,4-galactosyltransferase) enhance regioselectivity in complex linkages .
  • Solid-Phase Synthesis: Immobilize acceptors on resins to streamline multi-step sequences .

Key Methodological Insights

  • Contradiction Resolution: Cross-validate NMR and X-ray data to resolve ambiguities in glycosidic bond configurations .
  • Scale-Up Challenges: Replace volatile solvents (e.g., CH₂Cl₂) with toluene or acetonitrile for safer large-scale reactions .

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